molecular formula C11H17N3O4S B11293431 N-cyclohexyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-cyclohexyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11293431
M. Wt: 287.34 g/mol
InChI Key: MWPHSYJVHUXUFC-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methyl group, and a sulfonamide group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of 6-methyluracil with cyclohexylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Properties

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

N-cyclohexyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H17N3O4S/c1-7-9(10(15)13-11(16)12-7)19(17,18)14-8-5-3-2-4-6-8/h8,14H,2-6H2,1H3,(H2,12,13,15,16)

InChI Key

MWPHSYJVHUXUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CCCCC2

Origin of Product

United States

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